molecular formula C4H12ClO4P B085967 Tetrakis(hydroxymethyl)phosphonium chloride CAS No. 124-64-1

Tetrakis(hydroxymethyl)phosphonium chloride

Cat. No.: B085967
CAS No.: 124-64-1
M. Wt: 190.56 g/mol
InChI Key: AKXUUJCMWZFYMV-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a quaternary phosphonium salt with the molecular formula $ \text{(HOCH}2\text{)}4\text{PCl} $. It is a colorless to yellow viscous liquid, highly water-soluble, and typically supplied as an 80% aqueous solution with a density of 1.322–1.341 g/mL at 25°C . THPC is synthesized via the reaction of phosphine gas with formaldehyde and hydrochloric acid, a process optimized for industrial scalability .

THPC exhibits dual functionality: it acts as a covalent crosslinking agent in biomedical applications (e.g., hydrogels for tissue engineering) and serves as a flame retardant, antimicrobial agent, and oxygen scavenger in industrial contexts . Its reactivity stems from four hydroxymethyl groups attached to a central phosphorus atom, enabling nucleophilic substitution reactions with amines, hydroxyls, and amides .

Preparation Methods

Traditional Synthesis via Phosphine-Formaldehyde Reaction

The foundational method for THPC production involves the direct reaction of phosphine (PH₃) with formaldehyde (HCHO) in the presence of hydrochloric acid (HCl). This approach, first commercialized in the mid-20th century, remains industrially relevant due to its scalability and straightforward reagent system .

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Addition : Phosphine reacts with four equivalents of formaldehyde to form tris(hydroxymethyl)phosphine hemiacetal.

  • Acid Quenching : Hydrochloric acid protonates the intermediate, yielding the stable phosphonium cation [P(CH₂OH)₄]⁺Cl⁻ .

The overall reaction is summarized as:
PH3+4HCHO+HCl[P(CH2OH)4]Cl\text{PH}_3 + 4\text{HCHO} + \text{HCl} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Cl}

Industrial Process Parameters

Key operational parameters from patent literature include :

  • Pressure : 4–15 atmospheres (optimal: 7–10 atm) to maintain phosphine in solution.

  • Temperature : 25–70°C (preferred: 40–60°C) to balance reaction rate and side-product formation.

  • Molar Ratio : 4:1 formaldehyde-to-phosphine ensures complete conversion.

Table 1: Traditional Synthesis Conditions and Outcomes

ParameterRangeOptimal ValueYield (%)
Pressure (atm)4–157–1085–90
Temperature (°C)25–7040–6088–92
HCHO:PH₃ Molar Ratio3:1–5:14:189

This method’s limitations include handling toxic phosphine gas and managing exothermic reactions, necessitating robust safety protocols .

Modern Catalytic Approaches Using Phosphorus Tetramer (P₄)

Recent advancements leverage white phosphorus (P₄) as a safer phosphine precursor, avoiding direct handling of gaseous PH₃. This method, detailed in experimental studies, employs tin-based catalysts and reducing agents to generate phosphine in situ .

Catalytic Cycle and Reagent System

A representative protocol involves :

  • Reagents : P₄, tributyltin methoxide (Bu₃SnOMe), polymethylhydrosiloxane (PMHS), paraformaldehyde.

  • Conditions : Blue LED irradiation (455 nm), ambient temperature, 17-hour reaction time.

The catalytic cycle proceeds as:

  • P₄ Activation : PMHS reduces P₄ to PH₃ via tin-mediated hydrogen transfer.

  • Formaldehyde Incorporation : PH₃ reacts with paraformaldehyde to form THPC after HCl quenching.

Table 2: Catalytic Synthesis Performance Metrics

Catalyst SystemLight SourceTime (h)Conversion (%)Yield (%)
Bu₃SnOMe/PMHSBlue LEDs (455 nm)179589
Bu₃SnOMe/PMHSUV LEDs (365 nm)656262

This method achieves high yields (89%) under mild conditions but requires specialized equipment for photoirradiation .

Side Reactions and Byproduct Management

THPC synthesis is susceptible to side reactions, particularly oxidation and decomposition, which impact product quality.

Oxidation to Phosphine Oxide

Under basic conditions, THPC degrades to tris(hydroxymethyl)phosphine oxide (THPO) :

[\text{P(CH}2\text{OH)}4]\text{Cl} + \text{NaOH} \rightarrow \text{P(CH}2\text{OH)}3 + \text{HCHO} + \text{H}2\text{O} + \text{NaCl} $$
$$ \text{P(CH}
2\text{OH)}3 + \frac{1}{2}\text{O}2 \rightarrow \text{OP(CH}2\text{OH)}3 $$

Table 3: Byproduct Formation Under Varied pH

pH Dominant Species Byproducts
<7 [P(CH₂OH)₄]⁺Cl⁻ None
7–10 P(CH₂OH)₃, HCHO THPO, formate
>10 OP(CH₂OH)₃ CH₃OH, HCOO⁻

Thermal Decomposition Hazards

At elevated temperatures (>100°C), THPC releases toxic gases, including phosphine (PH₃), hydrogen chloride (HCl), and bis(chloromethyl)ether:

[\text{P(CH}_2\text{OH)}_4]\text{Cl} \xrightarrow{\Delta} \text{PH}_3 + \text{HCl} + \text{HCHO} + \text{PO}_x $$

Industrial Applications and Process Scalability

THPC’s primary use lies in the Proban® process for flame-retardant cotton, where it is crosslinked with urea :

[\text{P(CH}2\text{OH)}4]\text{Cl} + \text{NH}2\text{CONH}2 \rightarrow \text{OP(CH}2\text{OH)}2\text{CH}2\text{NHC(O)NH}2 + \text{HCl} + \text{HCHO} $$

Table 4: Comparative Analysis of Synthesis Methods

Method Advantages Limitations
Traditional (PH₃) High yield (89%), scalable PH₃ toxicity, high-pressure reactors
Catalytic (P₄) Safer, mild conditions Lower yield (62–89%), costly catalysts

Scientific Research Applications

Flame Retardant in Textiles

Overview
Tetrakis(hydroxymethyl)phosphonium chloride is predominantly used in the textile industry as a flame retardant. It is particularly effective in treating cotton and cellulose fabrics to enhance their fire resistance.

Key Applications

  • Children’s Sleepwear : The compound is extensively utilized to produce flame-resistant finishes for children's sleepwear, ensuring compliance with safety standards .
  • Crease Resistance : In addition to flame retardancy, it imparts crease resistance to treated fabrics, improving their durability and aesthetic appeal .

Performance Characteristics
Treated textiles exhibit:

  • Excellent flame-retarding properties.
  • Enhanced handling and wash resistance.
  • Improved tear strength when compared to untreated fabrics .

Microbiocide in Water Treatment

Overview
this compound serves as an effective microbiocide in various water systems, particularly in industrial applications.

Key Applications

  • Oilfield Operations : It is employed to control sulfate-reducing bacteria (SRB) during oilfield drilling and production processes, minimizing environmental impact while maintaining operational efficiency .
  • Industrial Water Treatment : The compound is utilized in water treatment facilities to prevent microbial growth and biofouling in cooling systems and other water-based applications .

Nanotechnology Applications

Overview
In nanochemistry, this compound acts as both a reducing agent and a stabilizing ligand in the synthesis of nanoparticles.

Key Applications

  • Synthesis of Nanoparticles : It facilitates the one-step synthesis of various monometallic nanoparticles and bi-/tri-metallic nanoalloys containing noble metals, which have potential applications in catalysis and electronics .
  • Stabilization of Colloidal Solutions : The compound helps stabilize colloidal solutions of nanoparticles, enhancing their usability in different technological applications .

Leather Tanning Agent

Overview
this compound is also used as a tanning agent in the leather industry.

Key Applications

  • Improved Leather Quality : It enhances the quality of leather by providing better durability and resistance to environmental factors .

Research Findings and Toxicological Insights

While this compound has many beneficial applications, it is essential to consider its toxicological profile:

  • Toxicity Studies : Research indicates that exposure to high concentrations can lead to systemic toxicity and skin irritation. Studies have shown moderate skin effects and potential carcinogenic properties under specific conditions .
  • Environmental Impact Assessments : Ongoing research aims to evaluate the environmental consequences of its use, particularly concerning aquatic systems where it may influence microbial communities and chlorophyll concentrations .

Summary Table of Applications

Application AreaSpecific UsesBenefits
TextilesFlame retardant for fabricsEnhanced fire safety
Water TreatmentMicrobiocide for oilfieldsControl of sulfate-reducing bacteria
NanotechnologySynthesis of nanoparticlesStabilization and reduction capabilities
Leather IndustryTanning agentImproved durability

Comparison with Similar Compounds

Structural and Functional Comparisons

Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS)

  • Structure : Replaces the chloride ion with sulfate ($ \text{(HOCH}2\text{)}4\text{P}2\text{SO}4 $).
  • Applications : Like THPC, THPS is used as a crosslinker in polymer gels (e.g., nPAG dosimeters) and as a biocide. However, THPS is less reactive in oxygen scavenging due to its slower oxidation kinetics compared to THPC .
  • Safety: Both THPC and THPS are classified as Level F noncarcinogens, but THPC showed equivocal activity in BALB/c-3T3 cell transformation assays, whereas THPS data are inconclusive .

Tris(2,3-dibromopropyl)phosphate (TDBPP)

  • Structure: A brominated organophosphate flame retardant.

Glutaraldehyde

  • Structure : A dialdehyde crosslinker.
  • Applications : Competes with THPC in hydrogel preparation but causes cytotoxicity due to unreacted aldehyde groups. THPC’s amine-specific crosslinking minimizes cytotoxicity, enhancing its utility in biomedical applications .

Crosslinking Efficiency

  • THPC vs. THPS : THPC forms stronger covalent bonds with gelatin (elastic modulus ~15 kPa) compared to THPS, which requires higher concentrations for equivalent crosslinking .
  • THPC vs. Glutaraldehyde : THPC achieves >90% cell viability in encapsulated hydrogels, whereas glutaraldehyde reduces viability to <50% .

Oxygen Scavenging

THPC outperforms ascorbic acid and thiourea in polymer gel dosimeters, scavenging oxygen within minutes via the reaction:
$$
\text{(HOCH}2\text{)}4\text{POH} \rightarrow \text{(HOCH}2\text{)}3\text{P} + \text{HCHO} + \text{H}_2\text{O} \quad \text{(Eq. 1)}
$$

$$
\text{(HOCH}2\text{)}3\text{P} + 0.5\text{O}2 \rightarrow \text{(HOCH}2\text{)}3\text{PO}2 \quad \text{(Eq. 2)}
$$

This rapid oxidation is critical for preventing radiolytic oxygen interference in dosimetry, a property absent in THPS .

Toxicity and Environmental Impact

Compound Carcinogenicity Cytotoxicity (BALB/c-3T3) Environmental Persistence
THPC Noncarcinogen Equivocal activity Biodegradable
THPS Noncarcinogen No data Moderate persistence
TDBPP Carcinogenic High toxicity Persistent, bioaccumulative
Glutaraldehyde Noncarcinogen High cytotoxicity Moderate persistence

THPC’s biodegradability and low bioaccumulation make it preferable to TDBPP in industrial settings .

Physical and Chemical Properties

Property THPC THPS TDBPP
Density (g/mL) 1.322–1.341 1.45 (estimated) 1.80
Water Solubility >100 mg/mL High Insoluble
Reactivity Amine-specific Broad-spectrum Hydrolysis-prone
Thermal Stability Decomposes >244°F Stable to 300°F Stable to 400°F

THPC’s amine selectivity and water solubility enable precise crosslinking in biomedical hydrogels, unlike TDBPP’s nonspecific reactivity .

Biological Activity

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a phosphonium salt that has garnered attention for its diverse biological activities and applications, particularly in the fields of toxicology, cell encapsulation, and nanotechnology. This article provides a comprehensive overview of the biological activity of THPC, supported by relevant research findings, case studies, and data tables.

THPC is characterized by its four hydroxymethyl groups attached to a phosphorus atom, making it a tetra-functional compound. Its chemical structure allows it to participate in various reactions, particularly those involving amines, which is crucial for its applications in biochemistry and materials science.

Acute Toxicity

The acute toxicity of THPC has been studied extensively. The oral LD50 (lethal dose for 50% of the population) for THPC is reported to be approximately 282 mg/kg in male rats, indicating moderate toxicity . Dermal exposure can cause severe irritation and burns, with fatal outcomes observed in rats after prolonged exposure to concentrated solutions .

Carcinogenicity

In carcinogenicity studies, THPC did not demonstrate significant promoting activity in two-stage skin carcinogenicity tests in mice . Specifically:

  • In a study involving Fischer 344/N rats, no significant increase in tumor incidence was observed following treatment with THPC over an extended period .
  • A study on ICR/Ha Swiss mice showed no skin tumors after treatment with THPC in conjunction with known carcinogens .

Mutagenicity

THPC has shown mixed results regarding mutagenicity:

  • It induced mutations at the TK locus in L5178Y mouse lymphoma cells at concentrations of 5 µg/ml without an exogenous metabolic system .
  • However, it did not exhibit mutagenic effects on several strains of Salmonella typhimurium or in other bacterial systems .

Cell Encapsulation

Recent studies have explored THPC as a cross-linker for protein-based hydrogels used in cell encapsulation. Its reactivity with primary and secondary amines facilitates the formation of stable networks suitable for tissue engineering applications . Key findings include:

  • THPC demonstrated cytocompatibility, allowing for successful cell encapsulation without adversely affecting cell viability.
  • The reaction kinetics and stability of the cross-linked structures were favorable for long-term applications in biomedical fields .

Nanotechnology

THPC has been utilized in the synthesis of nanoparticles due to its ability to stabilize metal ions during reduction processes. For instance:

  • In experiments involving gold nanoparticles (AuNPs), THPC acted as a stabilizing agent, enhancing the uniformity and size distribution of the nanoparticles produced .
  • The presence of THPC improved the efficiency of nanoparticle synthesis under various pH conditions, demonstrating its versatility as a reducing agent and stabilizer .

Case Studies

Case Study 1: Skin Carcinogenicity Testing

  • Objective: To assess the potential carcinogenic effects of THPC when applied dermally.
  • Method: Female ICR/Ha Swiss mice were treated with THPC followed by known carcinogens.
  • Results: No significant increase in tumor incidence was noted compared to control groups, suggesting low carcinogenic risk under these conditions.

Case Study 2: Cross-Linking Efficiency

  • Objective: Evaluate THPC’s effectiveness as a cross-linker for hydrogels.
  • Method: Protein-based hydrogels were synthesized using THPC and assessed for mechanical properties and cytocompatibility.
  • Results: Hydrogels exhibited enhanced mechanical strength and supported cell growth, validating THPC's utility in biomedical applications.

Summary Table: Biological Effects of this compound

Biological ActivityObservationsReferences
Acute ToxicityLD50 = 282 mg/kg (rats); dermal irritation
Carcinogenic PotentialNo significant promoting activity
MutagenicityInduces mutations in mouse lymphoma cells
Cell EncapsulationCytocompatible; effective cross-linker
Nanoparticle SynthesisStabilizes gold nanoparticles; enhances uniformity

Q & A

Basic Research Questions

Q. What experimental parameters optimize THPC synthesis, and how do catalytic conditions influence yield?

THPC synthesis via high-concentration phosphine gas in industrial off-gas requires precise control of reaction conditions. Key parameters include:

  • Space velocity : 150 h⁻¹ maximizes reactant-catalyst contact .
  • Temperature : 60°C balances reaction kinetics and thermal stability of intermediates .
  • Catalyst : CuCl₂ accelerates phosphine oxidation, reducing reaction time by ~30% .
  • Molar ratio : A 4:1 formaldehyde-to-phosphine ratio minimizes byproducts .

Methodological Tip : Use inert gas purging to prevent premature oxidation. Monitor pH (<2) to stabilize intermediates.

Q. How does THPC function as a crosslinker in protein-based hydrogels, and what factors affect crosslinking efficiency?

THPC reacts with amine groups (e.g., lysine residues in gelatin) to form covalent bonds via nucleophilic substitution. Efficiency depends on:

  • THPC concentration : 2–5 wt% achieves 80–90% crosslinking in gelatin hydrogels .
  • pH : Optimal at 7.4–8.0; lower pH reduces reactivity .
  • Incubation time : 1–2 hours at 37°C ensures complete crosslinking .
  • Additives : LAPONITE® nanoparticles enhance mechanical strength by 40% via secondary interactions .

Methodological Tip : Pre-dissolve THPC in deionized water to avoid localized hyperreactivity.

Q. What are the stability considerations for THPC in aqueous solutions under varying storage conditions?

THPC degrades via hydrolysis and oxidation. Stability data from SDS indicate:

  • Temperature : Store at 4°C; room temperature (25°C) reduces stability by 50% over 30 days .
  • Light : UV exposure accelerates decomposition (t½ < 7 days) .
  • pH : Stable in acidic conditions (pH 3–5); neutral/basic pH promotes hydrolysis .

Methodological Tip : Use amber vials and argon headspace for long-term storage.

Advanced Research Questions

Q. How can cytocompatibility of THPC-crosslinked hydrogels be enhanced without compromising mechanical properties?

Post-crosslinking thermal treatment (50°C for 1 hour) reduces residual THPC cytotoxicity by 60% while maintaining elastic modulus (~15 kPa) .

  • LAPONITE® integration : Reduces THPC required for crosslinking by 30%, improving cell viability (≥90% vs. 70% without LAPONITE®) .
  • Buffer exchange : Dialysis (MWCO 12–14 kDa) removes unreacted THPC, enhancing biocompatibility .

Data Contradiction Alert : Some studies report THPC-induced apoptosis at >5 mM; validate cytotoxicity via live/dead assays for specific cell lines .

Q. What mechanisms underlie THPC’s oxygen-scavenging capability in polymer gel dosimetry, and how do competing reactions affect performance?

THPC rapidly reduces dissolved O₂ via radical-mediated pathways:

  • Primary pathway : THPC → hydroxymethylphosphine oxide + H₂O (k = 1.2 × 10³ M⁻¹s⁻¹) .
  • Competing reactions : Reaction with acrylamide monomers forms adducts, reducing O₂-scavenging efficiency by 20–25% .

Methodological Tip : Pre-purge gels with nitrogen and use THPC at 0.5–1.0 wt% to balance O₂ scavenging and gel integrity .

Q. How can conflicting data on THPC’s crosslinking efficiency in collagen vs. synthetic polymers be resolved?

Contradictions arise from:

  • Substrate accessibility : Collagen’s triple helix limits THPC access to amines (50% efficiency vs. 85% in denatured gelatin) .
  • Steric hindrance : Synthetic polymers (e.g., PEG-NH₂) show higher reactivity due to flexible chains .

Experimental Design Recommendation :

  • Use FTIR to quantify free amine depletion post-crosslinking.
  • Compare rheological properties (G’/G’’) across substrates .

Q. What analytical techniques are critical for characterizing THPC reaction intermediates and decomposition products?

  • ³¹P NMR : Tracks phosphine oxide intermediates (δ = 25–30 ppm) and THPC degradation (δ = 10–15 ppm) .
  • GC-MS : Identifies hazardous decomposition products (e.g., HCl, phosphorus oxides) under thermal stress .
  • TGA-DSC : Quantifies THPC stability (decomposition onset at 120°C) .

Safety Note : Decomposition releases HCl gas; use fume hoods and real-time gas sensors .

Properties

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;chloride
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InChI

InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1
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InChI Key

AKXUUJCMWZFYMV-UHFFFAOYSA-M
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Canonical SMILES

C(O)[P+](CO)(CO)CO.[Cl-]
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Molecular Formula

C4H12O4P.Cl, C4H12ClO4P
Record name TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE
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Related CAS

22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate)
Record name Tetramethylolphosphonium chloride
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DSSTOX Substance ID

DTXSID5021330
Record name Tetramethylolphosphonium chloride
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Molecular Weight

190.56 g/mol
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Physical Description

Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline]
Record name TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE
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Record name Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1)
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Record name Tetrakis (hydroxymethyl) phosphonium chloride
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Boiling Point

244 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified.
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Density

1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341
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Vapor Pressure

1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg]
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Record name Tetrakis (hydroxymethyl) phosphonium chloride
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Color/Form

Crystalline

CAS No.

124-64-1
Record name TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE
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Record name Tetrakis(hydroxymethyl)phosphonium chloride
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Record name TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE
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Record name TETRAMETHYLOLPHOSPHONIUM CHLORIDE
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Melting Point

154 °C
Record name TETRAMETHYLOLPHOSPHONIUM CHLORIDE
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Synthesis routes and methods

Procedure details

Tris(hydroxymethyl)phosphine (THP) was prepared from tetrakis-(hydroxymethyl)phosphonium chloride (THPC) as follows. Eighteen milliliters (corresponding to 19.3 grams anhydrous, or 101.5 mmol) 80% THPC was mixed with 100 milliliters isopropanol and 50 milliliters toluene. The mixture was evaporated to dryness on a Rotavap (bath temperature 80-90° C.), and the azeotropic distillation was repeated for 2 more times to provide a semi-solid mass of anhydrous THPC. The dried residue was dissolved in 60 milliliters of isopropanol, to which was added 40 milliliters dry triethylamine (TEA) under ice-cooling. After the exothermic reaction had subsided, the mixture was set in a freezer (−10° C.) for 1 hour to ensure that the precipitation of TEA.HCl was completed. The TEA salt was filtered off, and the filtrate was allowed to evaporate to dryness. Heating under reduced pressure on the Rotavap (bath temperature 80-90° C.) was continued for 4 hours to give a clear viscous liquid. The yield of THP was 11.8 grams (94% of theoretical). EIMS (electron ionization mass spectroscopy, direct inlet) exhibited a molecular ion at m/z 124 together with fragments at m/z 106, 94, 76, 64, 61, 46, and 31, formed due to successive loss of H2O, and CH2O from the molecular ion. Infrared absorptions occur at 3224 (broad), 2815, 1589, 1420, 1125 (strong), and 1030 (strong) cm−1. The THP thus prepared is pure enough for use in crosslinking. It is relatively stable and can be stored in freezer for up to 8 weeks without noticeable decomposition. Further purification of THP by distillation is not recommended due to thermal decomposition above 130° C. releasing PH3 gas in the process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tetrakis(hydroxymethyl)phosphonium chloride
Tetrakis(hydroxymethyl)phosphonium chloride
Tetrakis(hydroxymethyl)phosphonium chloride
Tetrakis(hydroxymethyl)phosphonium chloride
Tetrakis(hydroxymethyl)phosphonium chloride
Tetrakis(hydroxymethyl)phosphonium chloride

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